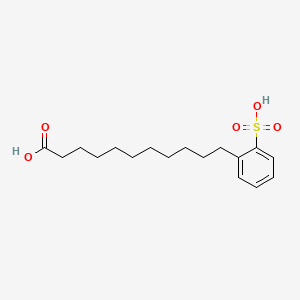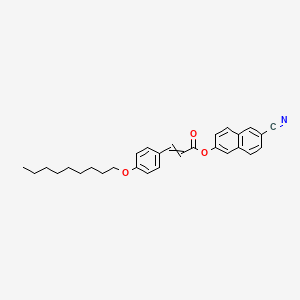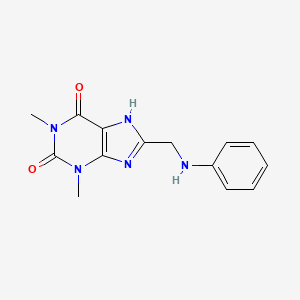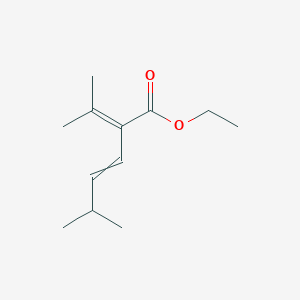
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both water and oil, making it an effective emulsifying agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride typically involves the quaternization of N,N,N-Tris(2-hydroxyethyl)amine with a suitable alkyl halide, such as tetradecyl chloride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
N,N,N-Tris(2-hydroxyethyl)amine+Tetradecyl chloride→N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an appropriate solvent.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Bromide or iodide salts of the quaternary ammonium compound.
科学的研究の応用
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture media as a surfactant to enhance cell membrane permeability.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, fabric softeners, and emulsifiers.
作用機序
The mechanism of action of N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride primarily involves its surfactant properties. The compound can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent. The quaternary ammonium group can also interact with negatively charged surfaces, enhancing its binding affinity and effectiveness.
類似化合物との比較
Similar Compounds
N,N,N-Tris(2-hydroxyethyl)amine: A precursor in the synthesis of the target compound.
N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine: Another quaternary ammonium compound with similar surfactant properties.
N,N,N′,N′-Tetrakis(2-hydroxyethyl)propylamine: Similar structure but with a different alkyl chain length.
Uniqueness
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an emulsifying agent and antimicrobial compound compared to its shorter or longer chain analogs.
特性
CAS番号 |
83690-71-5 |
|---|---|
分子式 |
C20H44ClNO3 |
分子量 |
382.0 g/mol |
IUPAC名 |
tris(2-hydroxyethyl)-tetradecylazanium;chloride |
InChI |
InChI=1S/C20H44NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21(15-18-22,16-19-23)17-20-24;/h22-24H,2-20H2,1H3;1H/q+1;/p-1 |
InChIキー |
FAKJGLCAZJRCGT-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide](/img/structure/B14409648.png)



![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)

![1,4-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14409689.png)


![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)



